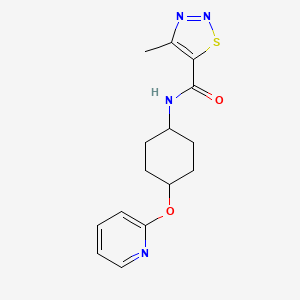

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a novel organic compound known for its diverse applications in scientific research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the cyclohexyl moiety: : Starting from cyclohexanol, selective functionalization at positions 1 and 4 is achieved through various steps, including oxidation and subsequent nucleophilic substitution.

Integration of the pyridin-2-yloxy group: : Pyridin-2-ol is transformed into its corresponding chloride through chlorination reactions, followed by a nucleophilic substitution with the previously prepared cyclohexyl derivative.

Synthesis of the thiadiazole core: : The thiadiazole ring is constructed using a combination of sulfur and nitrogen precursors under controlled thermal conditions.

Final coupling and functionalization: : The intermediate compounds are coupled, followed by amidation to form the final carboxamide product.

Industrial Production Methods: Scaling up for industrial production involves optimizing reaction conditions, such as temperature, pressure, and the choice of catalysts, to ensure high yield and purity. Automation and continuous flow methods are often employed to enhance reproducibility and scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: : The compound can undergo oxidation, typically using mild oxidants to prevent over-oxidation of sensitive groups.

Reduction: : Reductive conditions, such as catalytic hydrogenation, can selectively reduce specific functional groups without affecting the thiadiazole ring.

Substitution: : Both electrophilic and nucleophilic substitutions can occur, particularly at the pyridinyl moiety, allowing for further derivatization.

Common Reagents and Conditions:

Oxidation: : Potassium permanganate, hydrogen peroxide.

Reduction: : Palladium on carbon, sodium borohydride.

Substitution: : Various halogenating agents, organolithium reagents.

Major Products Formed:

Oxidation: : Formation of hydroxylated derivatives.

Reduction: : Formation of partially or fully reduced cyclohexyl derivatives.

Substitution: : Functionalized pyridinyl derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. Molecular docking studies suggest that these compounds may interact with specific targets like dihydrofolate reductase, which is critical in cancer cell proliferation .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds within this class can exhibit significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, there is evidence suggesting that 4-methyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide may possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines or modulate immune responses.

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiadiazole derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that a series of thiadiazole derivatives exhibited potent cytotoxic effects against various cancer cell lines. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics like cisplatin .

- Antimicrobial Evaluation : Another research focused on synthesizing novel thiadiazole derivatives and evaluating their antimicrobial efficacy against clinical strains of fungi and bacteria. The results indicated that some derivatives had better activity than conventional antibiotics .

Mécanisme D'action

The precise mechanism by which 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects varies depending on the application:

Molecular Targets: : Interactions with enzymes, receptors, and ion channels have been reported, indicating its potential as a modulator of biological pathways.

Pathways Involved: : The compound may affect signaling pathways related to cell proliferation, apoptosis, and inflammation, among others.

Comparaison Avec Des Composés Similaires

4-methyl-1,2,3-thiadiazole-5-carboxamide

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-(cyclohexyl)-1,2,3-thiadiazole-5-carboxamide

Each of these compounds shares structural similarities but differs in their functional groups, which can significantly impact their reactivity and applications.

Hope you found this comprehensive!

Activité Biologique

4-methyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has gained interest in medicinal chemistry due to its diverse biological activities, including its potential as an inhibitor of kinesin spindle protein (KSP) and other therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N4O2S, with a molecular weight of approximately 318.4 g/mol. The structure features a thiadiazole ring linked to a cyclohexyl group, which is further substituted with a pyridine moiety. This configuration is crucial for its biological activity and interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 2034222-59-6 |

Inhibition of Kinesin Spindle Protein (KSP)

One of the primary biological activities of this compound is its role as an inhibitor of kinesin spindle protein (KSP). KSP is essential for mitotic spindle formation and function during cell division. Inhibition of KSP can lead to cell cycle arrest and has implications in cancer therapy by preventing the proliferation of cancer cells .

Anticancer Activity

Thiadiazole derivatives, including this compound, have shown promising anticancer properties. They can induce apoptosis in various cancer cell lines and inhibit tumor growth. For instance, studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), suggesting that this compound may also possess similar effects .

Antimicrobial and Anti-inflammatory Properties

Thiadiazoles are known for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against specific bacterial strains and fungi. Additionally, anti-inflammatory effects have been observed in related thiadiazole compounds, which could extend to this derivative as well .

The mechanism of action for this compound involves binding to specific biological targets such as enzymes or receptors. The unique structural characteristics enable effective interaction with these targets, modulating their activity and influencing biological pathways crucial for cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives:

- Anticancer Activity : A study demonstrated that thiadiazole compounds showed IC50 values significantly lower than traditional chemotherapeutics like cisplatin in vitro against various cancer cell lines .

- Antimicrobial Activity : Research indicates that thiadiazole derivatives possess potent antimicrobial properties against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Compounds similar to this compound have been shown to reduce inflammation markers in vitro .

Propriétés

IUPAC Name |

4-methyl-N-(4-pyridin-2-yloxycyclohexyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-10-14(22-19-18-10)15(20)17-11-5-7-12(8-6-11)21-13-4-2-3-9-16-13/h2-4,9,11-12H,5-8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGABLYCLRPADDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.